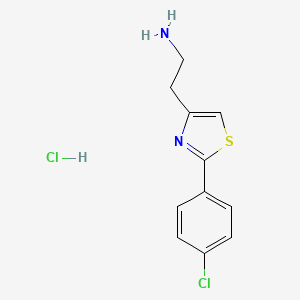

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)11-14-10(5-6-13)7-15-11;/h1-4,7H,5-6,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTOIEICHKUIVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718812 | |

| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-55-2 | |

| Record name | 2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Approach Using α-Haloketones and Thioamides

One of the most common and efficient methods for preparing thiazole derivatives involves the cyclization of α-haloketones with thioamides or related sulfur-containing nucleophiles.

Step 1: Preparation of α-Haloketone

2-Bromo-1-(4-chlorophenyl)ethanone is synthesized or procured as the key α-haloketone intermediate.Step 2: Cyclization with Carbothioamide

The α-haloketone is reacted with an appropriate carbothioamide derivative in the presence of sodium acetate in absolute ethanol. This reaction is often facilitated by microwave irradiation to enhance yield and reduce reaction time.- Typical conditions: 150 W microwave power, 80–100 °C, 15 minutes under pressure control in a closed vessel.

- The product formed is the thiazole ring system bearing the 4-chlorophenyl substitution.

Step 3: Introduction of Ethanamine Side Chain

The ethanamine moiety is introduced either by direct substitution or by using precursors that already contain the ethanamine side chain, depending on the synthetic route.Step 4: Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to yield this compound.

This method is supported by literature describing similar thiazole derivatives and their preparation using α-haloketones and carbothioamides with microwave-assisted synthesis improving efficiency and purity.

Condensation and Functional Group Transformation

Another approach involves condensation reactions between substituted thiazole intermediates and ethanamine derivatives, followed by salt formation.

Step 1: Synthesis of Substituted Thiazole Intermediate

Starting from 4-chlorophenyl-substituted thiazoles, functional groups at the 4-position are modified to allow nucleophilic substitution.Step 2: Nucleophilic Substitution with Ethanamine

The thiazole intermediate bearing a suitable leaving group (e.g., halogen or sulfonyloxy group) at the 4-position is reacted with ethanamine under controlled conditions to afford the ethanamine-substituted thiazole.Step 3: Salt Formation

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid.

This method is exemplified in patent literature describing the preparation of related compounds where leaving groups such as chlorine, bromine, or sulfonyloxy groups are displaced by nucleophiles like ethanamine.

Comparative Data Table of Preparation Methods

Research Findings and Notes

Microwave-assisted synthesis significantly reduces reaction times and improves product purity for thiazole derivatives, including this compound.

The choice of leaving group on the thiazole ring is critical for efficient nucleophilic substitution; halogens and sulfonyloxy groups are commonly used.

Conversion to hydrochloride salt is a standard practice to enhance compound stability, solubility, and ease of handling.

Recrystallization solvents such as acetone, ethyl acetate, or chloroform mixtures are commonly employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the reduced amine derivative.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various reactions:

- Oxidation: Using agents like potassium permanganate.

- Reduction: Employing reducing agents such as sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, replacing the chlorine atom with other nucleophiles.

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its unique structural characteristics allow it to interact with biological targets, leading to various pharmacological effects. Notable applications include:

- Drug Development: It serves as a lead compound for synthesizing new pharmaceuticals targeting specific diseases.

- Biological Activity Studies: Investigated for its effects on cellular pathways, including signal transduction and enzyme modulation.

Biological Research

Research has demonstrated that 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride exhibits several biological activities:

- Antimicrobial Properties: Studies indicate efficacy against certain bacterial strains.

- Cytotoxic Effects: Potential use in cancer therapy by inducing apoptosis in malignant cells.

Industrial Applications

In industrial chemistry, this compound is utilized as an intermediate in synthesizing various chemicals, enhancing its utility beyond medicinal applications.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. It was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms. The results indicated a dose-dependent response, highlighting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading university demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study provided insights into its mechanism of action, suggesting interference with bacterial cell wall synthesis.

Case Study 3: Neuropharmacological Effects

A recent investigation assessed the neuropharmacological effects of this compound on animal models. Findings suggested that it may have anxiolytic properties, impacting neurotransmitter systems favorably without significant side effects.

Mechanism of Action

The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length Variations

Compound A : [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- CAS : 2794737 (PubChem CID)

- Structure : Differs by having a methanamine (CH₂NH₂) group instead of ethanamine (CH₂CH₂NH₂).

- Key Differences :

Compound B : (S)-1-(Thiazol-2-yl)ethanamine Hydrochloride

Aromatic Substitution Modifications

Compound C : [2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

Compound D : [4-(1,3-Thiazol-2-yl)phenyl]methanamine Hydrochloride

Heterocycle Replacement

Compound E : 2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine Hydrochloride

Functional Group Derivatives

Compound F : N-(2-(2-(4-Chlorophenyl)thiazol-4-yl)ethyl)butyramide

Research Findings and Implications

- QSAR Studies : Thiazole derivatives with ethanamine side chains and electron-withdrawing groups (e.g., -Cl) show enhanced H₁-antihistamine activity compared to methoxy or alkyl-substituted analogs .

- Toxicology: Limited data exist for most analogs, but hydrochloride salts generally improve stability and reduce volatility .

- Synthetic Utility : The 4-chlorophenyl-thiazole scaffold is versatile for derivatization, enabling structure-activity relationship (SAR) optimization .

Biological Activity

2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanamine hydrochloride, a thiazole derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

Chemical Formula : C11H12ClN2S

CAS Number : 1187830-55-2

The compound features a thiazole ring substituted with a 4-chlorophenyl group and an ethanamine side chain. Its structural characteristics contribute to its biological activity, particularly in enzyme inhibition and cellular signaling modulation.

Enzyme Interaction

One of the key biochemical interactions of this compound is its role as a competitive inhibitor of cAMP-dependent protein kinase (PKA). This interaction is significant as it influences various cellular processes, including:

- Signal Transduction : By inhibiting PKA, the compound can modulate downstream signaling pathways that are critical for cell proliferation and metabolism.

- Gene Expression : The alteration in PKA activity can lead to changes in gene expression profiles, affecting cellular responses to external stimuli.

Cellular Effects

Research indicates that this compound affects multiple cell types. Notably, it has demonstrated cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes the cytotoxicity data:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 4e | MCF-7 | 5.36 | Induces cell cycle arrest at S phase |

| 4i | HepG2 | 2.32 | Promotes apoptosis via Bax/Bcl-2 ratio increase |

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : It binds to the catalytic subunit of PKA, preventing the activation by cAMP.

- Subcellular Localization : The compound's localization within specific cellular compartments enhances its efficacy in modulating biochemical pathways.

Antitumor Activity

Studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance, compounds with modifications in their phenyl groups displayed varying degrees of cytotoxicity, with some achieving IC50 values as low as 2.32 µg/mL against HepG2 cells . The structure-activity relationship (SAR) analysis indicates that electron-donating groups on the phenyl ring enhance activity.

Antimicrobial Properties

In addition to antitumor effects, this compound has been explored for its antimicrobial activity. Research suggests moderate to low activity against various pathogens, with structure modifications influencing efficacy .

Case Studies

- Cytotoxicity Evaluation : A study evaluated several thiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that specific substitutions on the thiazole scaffold significantly improved antitumor potency .

- Mechanistic Insights : Another investigation focused on the molecular dynamics of thiazole derivatives interacting with Bcl-2 proteins, revealing insights into their apoptotic mechanisms .

Q & A

Q. How can discrepancies in NMR spectral data be systematically addressed?

- Answer :

- Solvent Effects : Compare spectra in deuterated DMSO vs. D2O to assess proton exchange rates.

- Dynamic NMR : Analyze temperature-dependent shifts to resolve conformational equilibria (e.g., amine protonation states).

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous peaks, particularly for thiazole ring protons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.